molecular formula C6HF3N4O2S3 B14520070 2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62655-50-9

2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B14520070
CAS No.: 62655-50-9
M. Wt: 314.3 g/mol
InChI Key: FDXQGDXHSQUFNZ-UHFFFAOYSA-N
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Description

2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 5-nitro-1,3-thiazole-2-thiol with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar compounds include other thiazole and thiadiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Tiazofurin: An anticancer drug.

Compared to these compounds, 2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to its specific combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

62655-50-9

Molecular Formula

C6HF3N4O2S3

Molecular Weight

314.3 g/mol

IUPAC Name

2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C6HF3N4O2S3/c7-6(8,9)3-11-12-5(17-3)18-4-10-1-2(16-4)13(14)15/h1H

InChI Key

FDXQGDXHSQUFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)SC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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